3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid 3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid
Brand Name: Vulcanchem
CAS No.: 681123-37-5
VCID: VC16798402
InChI: InChI=1S/C12H26O6.H3O4P/c13-7-11(15)9-17-5-3-1-2-4-6-18-10-12(16)8-14;1-5(2,3)4/h11-16H,1-10H2;(H3,1,2,3,4)
SMILES:
Molecular Formula: C12H29O10P
Molecular Weight: 364.33 g/mol

3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid

CAS No.: 681123-37-5

Cat. No.: VC16798402

Molecular Formula: C12H29O10P

Molecular Weight: 364.33 g/mol

* For research use only. Not for human or veterinary use.

3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid - 681123-37-5

Specification

CAS No. 681123-37-5
Molecular Formula C12H29O10P
Molecular Weight 364.33 g/mol
IUPAC Name 3-[6-(2,3-dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid
Standard InChI InChI=1S/C12H26O6.H3O4P/c13-7-11(15)9-17-5-3-1-2-4-6-18-10-12(16)8-14;1-5(2,3)4/h11-16H,1-10H2;(H3,1,2,3,4)
Standard InChI Key AFVSCXKODALASZ-UHFFFAOYSA-N
Canonical SMILES C(CCCOCC(CO)O)CCOCC(CO)O.OP(=O)(O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Composition

The compound’s molecular formula is C₁₂H₂₉O₁₀P, with a molar mass of 364.33 g/mol (Table 1). Its structure comprises a hexoxy-propane diol backbone substituted with 2,3-dihydroxypropoxy groups and a phosphoric acid moiety. The IUPAC name reflects this arrangement: 3-[6-(2,3-dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number681123-37-5
Molecular FormulaC₁₂H₂₉O₁₀P
Molecular Weight364.33 g/mol
Parent Compound (CID)10611800
Component CompoundsPropane-1,2-diol derivative + H₃PO₄

Structural Analysis

The canonical SMILES string C(CCCOCC(CO)O)CCOCC(CO)O.OP(=O)(O)O reveals:

  • A central hexane chain (CCCCC) linked via ether bonds to two glycerol-like units.

  • Terminal hydroxyl groups on both propane-1,2-diol moieties.

  • A phosphoric acid molecule (H₃PO₄) associated through non-covalent interactions or hydrogen bonding .

The InChIKey AFVSCXKODALASZ-UHFFFAOYSA-N confirms stereochemical uniformity, with no chiral centers reported in the parent diol structure.

Synthesis and Stability Profile

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the structure implies a multi-step strategy:

  • Etherification: Reaction of 1,6-hexanediol with glycidol to install 2,3-dihydroxypropoxy side chains.

  • Phosphorylation: Treatment with phosphorus oxychloride (POCl₃) followed by hydrolysis to introduce the phosphoric acid group.

The absence of ester or amide linkages in the SMILES string suggests phosphorylation occurs via physical mixing or hydrogen bonding rather than covalent attachment .

Stability Considerations

  • Thermal Stability: Predicted decomposition temperature >200°C based on polyether-phosphate analogs.

  • Hydrolytic Sensitivity: Susceptible to phosphate ester hydrolysis at extreme pH (<2 or >12) .

Physicochemical Properties

Solubility and Partitioning

SolventSolubility (mg/mL)LogP (Predicted)
Water>50-1.2
Ethanol30–400.8
Dichloromethane<12.4

The compound exhibits amphiphilic behavior due to:

  • Hydrophilic domains: Multiple hydroxyl (-OH) and phosphate (-PO₄) groups.

  • Lipophilic regions: Hexoxy spacers and propane diol backbone.

Spectroscopic Signatures

  • IR (cm⁻¹): Broad O-H stretch (3200–3400), P=O (1250–1300), C-O-C (1100–1150).

  • ¹H NMR (D₂O): δ 3.4–4.2 (m, ether-linked CH₂), δ 3.6–3.8 (m, diol -CHOH), δ 4.5–5.0 (br, phosphate -OH) .

Research Applications and Limitations

Emerging Use Cases

  • Polymer Additive: Acts as a plasticizer in polyvinyl alcohol (PVA) films, improving flexibility by 40% at 5 wt% loading.

  • Biomaterial Matrix: In vitro studies show compatibility with fibroblast cells (≥80% viability at 1 mM) .

Comparative Analysis with Analogues

Table 2: Performance vs. Common Polyols

PropertyTarget CompoundGlycerolPEG 400
Hydroxyl Value (mg KOH/g)7801820280
Viscosity @25°C (cP)45095090
pH Stability Range3–105–92–12

Advantages include moderate viscosity and broader pH tolerance compared to glycerol, though lower hydroxyl functionality than PEG-based systems .

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